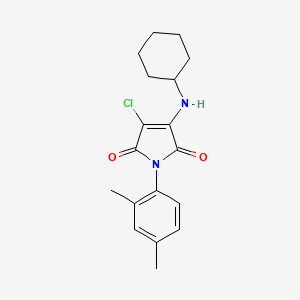
4-(2-oxopyrrolidin-1-yl)-N-(2-phenylethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related sulfonamide derivatives involves various strategies, including condensation reactions, functional group transformations, and the use of specific catalysts to achieve desired structural features. A study by Gagné-Boulet et al. (2021) highlights the design, preparation, and evaluation of phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonamides, showcasing the methodology for synthesizing compounds with similar structural motifs (Gagné-Boulet, Bouzriba, Chavez Alvarez, & Fortin, 2021).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is crucial in determining their chemical behavior and potential biological activity. For instance, the crystal structure analysis of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides by Żołnowska et al. (2018) provides insights into how structural variations affect the compound's properties and interactions with biological targets (Żołnowska, Sławiński, Brzozowski, Kawiak, Belka, Zielińska, Bączek, & Chojnacki, 2018).
Chemical Reactions and Properties
The reactivity and chemical properties of sulfonamide compounds are influenced by their functional groups and molecular framework. Studies such as the one conducted by Coste, Couty, and Evano (2011) on the synthesis of ynamides through copper-mediated coupling highlight the versatility of sulfonamide derivatives in undergoing various chemical transformations (Coste, Couty, & Evano, 2011).
Physical Properties Analysis
The physical properties of sulfonamide derivatives, such as solubility, melting point, and stability, play a crucial role in their application potential. The structural and physical property analysis provides essential information for understanding how these compounds can be utilized in different environments and for various purposes.
Chemical Properties Analysis
Chemical properties, including acidity, basicity, and reactivity towards nucleophiles or electrophiles, are pivotal in defining the applications of sulfonamide derivatives. The investigation into novel pyrrolidinone-bearing benzenesulfonamides as human carbonic anhydrase inhibitors by Balandis et al. (2020) exemplifies the importance of understanding these chemical properties for the development of therapeutic agents (Balandis, Ivanauskaitė, Smirnovienė, Kantminienė, Matulis, Mickevičius, & Zubrienė, 2020).
Applications De Recherche Scientifique
Synthesis and Structural Characterization
- Novel pyrrolo[2,3-d]pyrimidine derivatives bearing an aromatic sulfonamide moiety were synthesized using 4-(N,N-Dimethylamino)pyridine (DMAP) as a highly efficient catalyst. This process highlights the use of sulfonamide derivatives in facilitating the synthesis of complex organic compounds with potential pharmaceutical applications (Khashi et al., 2014).
Anticancer Activity
- A study on novel indenopyridine derivatives synthesized from benzenesulfonamide revealed that some compounds exhibited significant in vitro anticancer activity against breast cancer cell lines. This research demonstrates the potential of sulfonamide derivatives in developing new anticancer agents (Ghorab & Al-Said, 2012).
Antimicrobial and Molecular Docking Studies
- The synthesis of (E)-4-((pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide and its characterization, computational study, antimicrobial activity, and molecular docking studies underscore the versatility of sulfonamide derivatives in drug development. This compound demonstrated antimicrobial activity and showed potential as a candidate for further drug development (Elangovan et al., 2021).
Enzyme Inhibition Studies
- Research on the synthesis and carbonic anhydrase I and II inhibition studies of 1,3,5-trisubstituted-pyrazolines revealed that compounds bearing the benzenesulfonamide moiety could serve as lead compounds for the development of enzyme inhibitors. This highlights the potential pharmaceutical applications of sulfonamide derivatives in treating conditions associated with enzyme dysregulation (Gul et al., 2016).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
4-(2-oxopyrrolidin-1-yl)-N-(2-phenylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c21-18-7-4-14-20(18)16-8-10-17(11-9-16)24(22,23)19-13-12-15-5-2-1-3-6-15/h1-3,5-6,8-11,19H,4,7,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFOCLVCTIQHLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-{[(4-methyl-1-piperazinyl)acetyl]amino}benzoate](/img/structure/B5540904.png)
![8-[3-(2-furyl)propanoyl]-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5540907.png)
![2-methyl-4-(3-{[(2S)-4-methyl-2-phenyl-1-piperazinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5540908.png)




![isopropyl 4-[(3,5-dimethoxybenzoyl)amino]benzoate](/img/structure/B5540952.png)
![methyl 4-({[4-(acetylamino)phenyl]sulfonyl}amino)benzoate](/img/structure/B5540955.png)
![N-{1-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,2-dimethylpropanamide](/img/structure/B5540958.png)

![2-(2-pyridinyl)ethyl [3,5-bis(methylthio)-4-isothiazolyl]carbamate](/img/structure/B5540962.png)
![N-isobutyl-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5540983.png)
![N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5540988.png)